molecular formula C7H5N3O2S B15132213 3-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxylic acid

3-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxylic acid

Katalognummer: B15132213
Molekulargewicht: 195.20 g/mol
InChI-Schlüssel: KAHYNNONHJOWNO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that contains both thiazole and pyrazole rings These rings are known for their aromatic properties and are commonly found in various biologically active molecules

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxylic acid typically involves the formation of the thiazole and pyrazole rings followed by their coupling. One common method involves the reaction of 2-aminothiazole with ethyl acetoacetate to form the thiazole ring. This intermediate is then reacted with hydrazine hydrate to form the pyrazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Analyse Chemischer Reaktionen

Types of Reactions

3-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dimethyl sulfoxide, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups like halogens, alkyl groups, or nitro groups .

Wissenschaftliche Forschungsanwendungen

3-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxylic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxylic acid involves its interaction with various molecular targets. The thiazole and pyrazole rings can bind to enzymes and receptors, altering their activity. This can lead to the inhibition of enzyme function or the activation/blocking of receptors, thereby affecting biochemical pathways and cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxylic acid is unique due to the combination of both thiazole and pyrazole rings in a single molecule. This dual-ring structure provides a unique set of chemical properties and reactivity, making it a versatile compound for various applications .

Eigenschaften

Molekularformel

C7H5N3O2S

Molekulargewicht

195.20 g/mol

IUPAC-Name

5-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxylic acid

InChI

InChI=1S/C7H5N3O2S/c11-7(12)4-3-9-10-5(4)6-8-1-2-13-6/h1-3H,(H,9,10)(H,11,12)

InChI-Schlüssel

KAHYNNONHJOWNO-UHFFFAOYSA-N

Kanonische SMILES

C1=CSC(=N1)C2=C(C=NN2)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.